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Compound of Interest

1-(1-Hydroxy-1-
Compound Name:
methylethyl)cyclopentanol

cat. No.: B1296193

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(1-
Hydroxy-1-methylethyl)cyclopentanol (CAS No. 5607-45-4), a tertiary diol of interest to
researchers in synthetic chemistry and drug development. While experimental spectra for this
specific compound are not readily available in public databases, this document outlines the
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data based on its chemical structure and established spectroscopic principles.

Chemical Structure and Properties

o |[UPAC Name: 1-(1-Hydroxy-1-methylethyl)cyclopentanol
e Synonyms: 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol

e CAS Number: 5607-45-4[1][2]

e Molecular Formula: CsH1602[2]

e Molecular Weight: 144.21 g/mol [2]

e Structure:
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(1-Hydroxy-1-
methylethyl)cyclopentanol. These predictions are derived from the analysis of its functional
groups and carbon skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
2 x -CHs (isopropyl

~1.25 Singlet 6H 2 (tsopropy
group)
4 x -CH2- (cyclopentyl

~1.60-1.80 Multiplet 8H ) = (cyclopenty
ring)

~ 2.0 - 3.0 (broad) Singlet 2H 2x-OH

Table 2: Predicted *C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment

~24.0 -CH2- (C3, C4 of cyclopentyl ring)

~28.0 -CHs (isopropyl group)

~38.0 -CH:z- (C2, C5 of cyclopentyl ring)

~72.0 Quaternary Carbon (isopropyl group)

~80.0 Quaternary Carbon (cyclopentyl ring)

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data
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Wavenumber (cm~?)

Intensity

Assignment

3600 - 3200 Strong, Broad O-H stretch (H-bonded)
2970 - 2850 Strong C-H stretch (alkane)

1470 - 1450 Medium C-H bend (alkane)

1385 - 1365 Medium C-H bend (gem-dimethyl)
1200 - 1100 Strong C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (El) Data

m/z Ratio Relative Intensity Assignment
144 Low to absent [M]* (Molecular ion)
129 Moderate [M - CHs]*
126 Moderate [M - H20]*
111 Moderate to High [M - H20 - CHs]*
[CsHeO]* (cleavage of the C-C
85 High bond between the two
quaternary carbons)
[CsH70]* (cleavage of the C-C
59 High bond between the two
quaternary carbons)
43 High [CsH7]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a

tertiary diol like 1-(1-Hydroxy-1-methylethyl)cyclopentanol.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

* 'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be necessary compared to *H NMR.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction.

FT-IR Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or
NaCl plates. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing
a drop of the sample directly on the ATR crystal.

 Instrumentation: Use a Fourier Transform Infrared spectrometer.

o Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~*. A background
spectrum of the empty sample holder or clean ATR crystal should be recorded and
subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is converted to a transmittance or absorbance
spectrum via a Fourier transform.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol, acetonitrile).

¢ Instrumentation: Employ a mass spectrometer with an Electron lonization (EI) source.
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o Data Acquisition: Introduce the sample into the ion source. The molecules are ionized by a
high-energy electron beam, causing fragmentation. The resulting ions are separated based

on their mass-to-charge ratio (m/z).
o Data Analysis: The mass spectrum is plotted as relative intensity versus m/z.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a compound like 1-(1-Hydroxy-1-methylethyl)cyclopentanol.
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Spectroscopic Analysis Workflow
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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.
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This guide serves as a foundational resource for scientists and researchers engaged in the
study and application of 1-(1-Hydroxy-1-methylethyl)cyclopentanol. The provided predicted
data and experimental protocols offer a comprehensive starting point for its spectroscopic
characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyclopentanol-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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